molecular formula C16H22N4OS B6566380 7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921859-83-8

7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B6566380
CAS No.: 921859-83-8
M. Wt: 318.4 g/mol
InChI Key: ODGDVGTUGBIFES-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (CAS: 921859-92-9) is a heterocyclic compound with the molecular formula C₁₉H₁₇F₃N₄OS and a molecular weight of 406.42 g/mol . The core structure consists of an imidazo[2,1-c][1,2,4]triazole scaffold substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a (3-methylbutyl)sulfanyl moiety. This compound is synthesized via regioselective alkylation of the corresponding thiol precursor, a common strategy for modifying triazole derivatives .

Properties

IUPAC Name

7-(4-methoxyphenyl)-3-(3-methylbutylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12(2)8-11-22-16-18-17-15-19(9-10-20(15)16)13-4-6-14(21-3)7-5-13/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGDVGTUGBIFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C2N1CCN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its antitumor effects and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C15H20N4O1S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_1\text{S}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with derivatives of imidazo[2,1-c][1,2,4]triazole compounds. The following sections detail specific findings regarding the compound's antitumor properties.

Antitumor Activity

Several studies have investigated the antitumor potential of imidazo[2,1-c][1,2,4]triazole derivatives. For instance:

  • A study conducted by researchers at the National Cancer Institute evaluated the compound against 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and others. The results indicated significant cytotoxic effects across various cancer types, suggesting that this compound could serve as a basis for developing new anticancer agents .

The mechanisms underlying the antitumor activity of 7-(4-methoxyphenyl)-3-[(3-methylbutyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole are multifaceted:

  • Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in various cancer cell lines. This is critical as it prevents cancer cells from proliferating .
  • Apoptosis Induction : The apoptosis pathway activated by this compound involves both mitochondrial and death receptor-mediated mechanisms. This dual pathway activation enhances its effectiveness in killing cancer cells .

Case Studies and Experimental Data

A detailed examination of experimental data reveals significant insights into the effectiveness of this compound:

Cell Line IC50 (µM) Mechanism
SGC-7901 (Gastric)0.11 ± 0.03Microtubule disruption
HeLa (Cervical)0.12 ± 0.05Apoptosis via mitochondrial pathway
MDA-MB-468 (Breast)VariesG2/M phase arrest

Comparison with Similar Compounds

Target Compound vs. 7-(4-Methylphenyl)-3-Methylthio-5H-6,7-Dihydroimidazo[2,1-c][1,2,4]Triazole (Compound 48)

  • Substituents :
    • Target : 4-Methoxyphenyl (electron-donating), (3-methylbutyl)sulfanyl (long alkyl chain).
    • Compound 48 : 4-Methylphenyl (moderately electron-donating), methylthio (shorter chain) .
  • Molecular Weight :
    • Target : 406.42 g/mol vs. Compound 48 : 232.3 g/mol .
  • Biological Activity: Compound 48 exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 31.7 mM), outperforming ampicillin .

Target Compound vs. 7-(4-Fluorophenyl)-6,7-Dihydro-5H-Imidazo[2,1-c][1,2,4]Triazole-3-Thiol (CAS 1105189-98-7)

  • Substituents :
    • Target : 4-Methoxyphenyl vs. Fluorophenyl derivative : 4-Fluorophenyl (electron-withdrawing), thiol (-SH) group .
  • Physicochemical Properties :
    • The fluorophenyl derivative’s acidity (pKa ≈ 4.37) is lower than the target compound’s due to the electron-withdrawing fluorine, which may affect solubility and binding .

Antitumor Derivatives

  • 7-(4,5-Dihydro-1H-Imidazol-2-yl)-2-Aryl-6,7-Dihydro-2H-Imidazo[2,1-c][1,2,4]Triazol-3(5H)-Imines :
    • Derivatives with 4-chlorophenyl or p-tolyl groups (e.g., 4e , 5l ) show IC₅₀ values of 2.38–3.77 µM against cervical (SISO) and bladder (RT-112) cancer cells .
    • The target compound’s 4-methoxyphenyl group may enhance DNA intercalation or kinase inhibition compared to halogenated analogs.

Antibacterial Activity

  • Compound 48 (MIC = 31.7 mM) vs. Chloramphenicol : Equipotent in vitro but with better selectivity .

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